N-(3,4-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: Starting with the cyclization of ortho-nitroaniline derivatives to form the indazole ring.
Attachment of the Pyrrolidine Ring: The indazole core is then reacted with a suitable pyrrolidine derivative under conditions that promote amide bond formation.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and pyrrolidine moieties.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application, such as inhibition of an enzyme in a therapeutic context or interaction with a receptor in a biochemical assay.
Comparison with Similar Compounds
- N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-2-pyrrolidinecarboxamide
- N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-4-pyrrolidinecarboxamide
Uniqueness: The uniqueness of N-(3,4-Dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-12-7-8-15(9-13(12)2)21-20(26)14-10-18(25)24(11-14)19-16-5-3-4-6-17(16)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23) |
InChI Key |
OIMSDOUWSFNZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |
Origin of Product |
United States |
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